molecular formula C10H12N4O B8345714 1,2-Diamino-4-(2-methoxyphenyl)-imidazole

1,2-Diamino-4-(2-methoxyphenyl)-imidazole

Cat. No. B8345714
M. Wt: 204.23 g/mol
InChI Key: CRDCBAQWCNOVBO-UHFFFAOYSA-N
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Patent
US05840911

Procedure details

A solution of 23.2 g of 2-amino-1-benzylideneamino-4-(2-methoxyphenyl)-imidazole and 15.8 ml of hydrazine hydrate in 80 ml of diethylene glycol is stirred at 170° C. for 7 hours. After cooling, 400 ml of water are added to the reaction mixture. The product that has separated out is filtered off with suction, washed with water and recrystallized from 200 ml of ethanol. In that manner there is obtained the title compound, m.p. 195°-196° C., 1H-NMR (DMSO): δ=7.9 (d, 1H); 7.06 (m, 2H); 6.91 (m, 2H); 5.52 (s, 2H); 5.3 (s, 2H); 3.88 (s, 3H).
Name
2-amino-1-benzylideneamino-4-(2-methoxyphenyl)-imidazole
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]([N:15]=CC2C=CC=CC=2)[CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[O:13][CH3:14])[N:6]=1.O.NN.O>C(O)COCCO>[NH2:15][N:3]1[CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[O:13][CH3:14])[N:6]=[C:2]1[NH2:1] |f:1.2|

Inputs

Step One
Name
2-amino-1-benzylideneamino-4-(2-methoxyphenyl)-imidazole
Quantity
23.2 g
Type
reactant
Smiles
NC=1N(C=C(N1)C1=C(C=CC=C1)OC)N=CC1=CC=CC=C1
Name
Quantity
15.8 mL
Type
reactant
Smiles
O.NN
Name
Quantity
80 mL
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The product that has separated out
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from 200 ml of ethanol

Outcomes

Product
Name
Type
product
Smiles
NN1C(=NC(=C1)C1=C(C=CC=C1)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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